3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid
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Overview
Description
3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazolidinone ring, a furan ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting 4-chlorophenyl isocyanate with an appropriate amine under controlled conditions.
Synthesis of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling of the furan and imidazolidinone rings: This step involves a condensation reaction to form the desired intermediate.
Introduction of the benzoic acid moiety:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with suitable partners to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid include:
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound shares the furan and chlorophenyl groups but lacks the imidazolidinone ring and benzoic acid moiety.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar aromatic structure but differs in the specific rings and functional groups present.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN2O5 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
3-[5-[(Z)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H15ClN2O5/c1-12-2-3-13(21(27)28)10-17(12)19-9-8-16(30-19)11-18-20(26)25(22(29)24-18)15-6-4-14(23)5-7-15/h2-11H,1H3,(H,24,29)(H,27,28)/b18-11- |
InChI Key |
MXPCDYLLRWGCBS-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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